molecular formula C13H16N2O3 B15261194 1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid

1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B15261194
M. Wt: 248.28 g/mol
InChI Key: RUIQIGMFUGOJAU-UHFFFAOYSA-N
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Description

1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with an ethyl group, a pyridinyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions.

    Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyridinyl rings.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like piperidine-3-carboxylic acid and its derivatives share structural similarities but differ in their substituents and functional groups.

    Pyridinyl Compounds: Compounds containing the pyridinyl group, such as pyridine-4-carboxylic acid, have similar aromatic properties but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-ethyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c1-2-15-11(16)4-3-10(13(17)18)12(15)9-5-7-14-8-6-9/h5-8,10,12H,2-4H2,1H3,(H,17,18)

InChI Key

RUIQIGMFUGOJAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=NC=C2

Origin of Product

United States

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